Difelikefalin acetate
Overview
Description
Difelikefalin acetate is a synthetic peptide and a selective kappa-opioid receptor agonist. It is primarily used for the treatment of moderate-to-severe pruritus (itching) in patients with chronic kidney disease who are undergoing hemodialysis . This compound has gained significant attention due to its unique mechanism of action and its ability to alleviate itching without the central nervous system side effects commonly associated with other opioid receptor agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difelikefalin acetate is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the crude difelikefalin is purified using preparative high-performance liquid chromatography (HPLC). The final product is obtained through salt exchange and lyophilization, resulting in a pure amorphous solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The synthesis is conducted under sterile conditions, and the product is sterile filtered and tested for endotoxins before being released for clinical use .
Chemical Reactions Analysis
Types of Reactions
Difelikefalin acetate primarily undergoes peptide bond formation during its synthesis. It does not undergo significant chemical transformations under physiological conditions, as it is designed to be stable and resistant to metabolic degradation .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents like piperidine . The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the peptide bonds.
Major Products Formed
The major product formed during the synthesis of this compound is the peptide itself. Minimal metabolism occurs in vivo, with the parent compound representing over 99% of the systemic circulation .
Scientific Research Applications
Mechanism of Action
Difelikefalin acetate exerts its effects by selectively activating kappa-opioid receptors located on peripheral sensory neurons and immune cells . This activation leads to the inhibition of itch signals at the spinal cord level, thereby reducing the sensation of itching . The peripheral selectivity of this compound minimizes its impact on the central nervous system, reducing the risk of side effects such as sedation and respiratory depression .
Comparison with Similar Compounds
Similar Compounds
Nalfurafine: Another kappa-opioid receptor agonist used for the treatment of pruritus in patients with chronic kidney disease.
Butorphanol: A mixed agonist-antagonist opioid that also targets kappa-opioid receptors but has significant central nervous system effects.
Uniqueness
Difelikefalin acetate is unique in its high selectivity for peripheral kappa-opioid receptors, which allows it to effectively reduce itching without the central nervous system side effects commonly associated with other kappa-opioid receptor agonists . This makes it a valuable therapeutic option for patients with chronic kidney disease who experience pruritus .
Properties
IUPAC Name |
acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWHRPKAHCWTOI-KGURMGBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024829-44-4 | |
Record name | Difelikefalin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024829444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIFELIKEFALIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P70AR5BYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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